Butyl heptanoate

Description

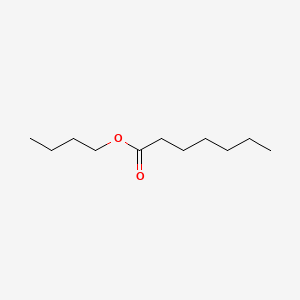

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-7-8-9-11(12)13-10-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQSPODHFDGVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063906 | |

| Record name | Butyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a herbaceous, slightly fruity odour | |

| Record name | Butyl heptanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14562 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/22/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

226.20 °C. @ 760.00 mm Hg | |

| Record name | Butyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in most organic solvents | |

| Record name | Butyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/22/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8555 (20°) | |

| Record name | Butyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/22/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.08 [mmHg] | |

| Record name | Butyl heptanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14562 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5454-28-4 | |

| Record name | Butyl heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5454-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL HEPTANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL HEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y61V5656M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-68.4 °C | |

| Record name | Butyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl Heptanoate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of butyl heptanoate (B1214049). The information is presented in a clear and concise format, with quantitative data summarized in tables and detailed experimental methodologies provided. Visual diagrams generated using the DOT language are included to illustrate key structures and workflows.

Chemical Identity and Structure

Butyl heptanoate is a fatty acid ester with the IUPAC name this compound.[1] It is also known by several synonyms, including butyl heptylate, n-butyl heptanoate, and FEMA No. 2199.[1][2] The compound is formed from the esterification of heptanoic acid and n-butanol.[3]

Molecular Structure:

The chemical structure of this compound consists of a heptanoyl group attached to a butyl group through an ester linkage. Its canonical SMILES representation is CCCCCCC(=O)OCCCC.[1]

Caption: Chemical Structure of this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity and herbaceous odor.[4][5] It is stable under normal conditions and is widely used as a flavoring and fragrance agent.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O₂ | [1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 186.29 g/mol | [1][2][4] |

| CAS Number | 5454-28-4 | [1][2][3][5][7][8][9] |

| Appearance | Colorless liquid | [4][7] |

| Odor | Fruity, green, winey, apple-like | [7][8] |

| Melting Point | -67.5 °C | [2][4] |

| Boiling Point | 226.2 °C at 760 mmHg | [2][4] |

| Density | 0.863 g/mL at 25 °C | [2][4] |

| Refractive Index | 1.421 at 20 °C | [4][5] |

| Flash Point | 86.67 °C (188.00 °F) | [2] |

| Vapor Pressure | 0.090 mmHg at 25 °C | [2] |

| Solubility in Water | 10.87 mg/L at 25 °C (estimated) | [2] |

| Solubility in Organic Solvents | Soluble in alcohol and most organic solvents | [2][3][7][8] |

| logP | 3.8 | [1] |

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

Principle: this compound is synthesized by the acid-catalyzed esterification of heptanoic acid with n-butanol. The reaction is reversible, and the equilibrium is driven towards the product by removing water as it is formed.

Materials:

-

Heptanoic acid

-

n-Butanol

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine heptanoic acid, a slight excess of n-butanol, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Assemble a Dean-Stark apparatus with a reflux condenser and heat the mixture to reflux.

-

Continuously remove the water-toluene azeotrope from the reaction mixture to drive the equilibrium towards the formation of the ester.

-

Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the toluene solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Caption: Workflow for the synthesis and purification of this compound.

Characterization Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile compounds in a mixture, and MS identifies them based on their mass-to-charge ratio.

-

Sample Preparation: Dilute a small amount of the purified this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

GC Conditions (Representative):

-

Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Expected Result: A single major peak in the chromatogram corresponding to this compound. The mass spectrum will show a molecular ion peak (M+) at m/z 186 and characteristic fragmentation patterns.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified ester in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy (Representative):

-

Spectrometer: 400 MHz or higher.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~4.05 ppm (triplet, 2H, -O-CH₂-CH₂-CH₂-CH₃)

-

~2.28 ppm (triplet, 2H, -CH₂-C(=O)-)

-

~1.60 ppm (multiplet, 4H, -O-CH₂-CH₂- and -CH₂-CH₂-C(=O)-)

-

~1.30 ppm (multiplet, 6H, -(CH₂)₃-CH₃ and -CH₂-CH₂-CH₃)

-

~0.90 ppm (two overlapping triplets, 6H, two -CH₃ groups)

-

-

-

¹³C NMR Spectroscopy (Representative):

-

Spectrometer: 100 MHz or higher.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~174 ppm (C=O)

-

~64 ppm (-O-CH₂-)

-

~34 ppm (-CH₂-C(=O)-)

-

~31, 29, 25, 22, 19, 14 ppm (remaining -CH₂- and -CH₃ carbons)

-

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation: A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Expected Absorptions:

-

~1740 cm⁻¹ (strong, sharp peak for the C=O stretch of the ester)

-

~1170 cm⁻¹ (strong peak for the C-O stretch of the ester)

-

~2850-2960 cm⁻¹ (strong, multiple peaks for the C-H stretches of the alkyl chains)

-

Applications

This compound is primarily used as a flavoring agent in foods and beverages, imparting a fruity taste.[4] It is also utilized in the fragrance industry for its pleasant aroma in perfumes and other scented products.[5]

Safety and Handling

This compound may cause skin and eye irritation upon contact.[3] It is a combustible liquid and should be stored in a cool, well-ventilated area away from sources of ignition.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.

References

- 1. This compound | C11H22O2 | CID 21596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 5454-28-4 [thegoodscentscompany.com]

- 3. CAS 5454-28-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 5454-28-4 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Showing Compound this compound (FDB021547) - FooDB [foodb.ca]

- 7. parchem.com [parchem.com]

- 8. scent.vn [scent.vn]

- 9. Heptanoic acid, butyl ester [webbook.nist.gov]

Physical properties of n-butyl heptanoate

An In-depth Technical Guide on the Physical Properties of n-Butyl Heptanoate (B1214049)

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butyl heptanoate (C₁₁H₂₂O₂) is an ester recognized for its characteristic fruity aroma, finding applications in the flavor, fragrance, and cosmetic industries. A thorough understanding of its physical properties is paramount for its application in scientific research, formulation development, and quality control. This technical guide provides a comprehensive overview of the key physical characteristics of n-butyl heptanoate, complete with experimental methodologies and structured data for ease of reference.

Core Physical Properties

The physical properties of n-butyl heptanoate are crucial for predicting its behavior in various applications, from solvent compatibility to thermal stability. Below is a summary of its principal physical constants.

Data Presentation: Physical Properties of n-Butyl Heptanoate

| Property | Value | Units | Conditions | Reference(s) |

| Molecular Weight | 186.29 | g/mol | - | [1][2] |

| Density | 0.863 | g/mL | at 25 °C | [1][3] |

| 0.8555 | g/mL | at 20 °C | ||

| Boiling Point | 226 | °C | at 760 mmHg | [3] |

| 226.20 | °C | at 760 mmHg | [1][4] | |

| Melting Point | -67.5 | °C | - | [1][3] |

| -68.4 | °C | - | [4] | |

| Refractive Index | 1.421 | - | at 20 °C (D-line) | [3] |

| 1.4228 | - | at 20 °C | [5] | |

| Solubility in Water | 10.87 | mg/L | at 25 °C (estimated) | [1] |

| Insoluble | - | - | [1] | |

| Solubility in Organic Solvents | Soluble | - | most organic solvents | [2][4] |

| Vapor Pressure | 0.090 | mmHg | at 25 °C | [1] |

| Flash Point | 188.00 | °F (86.67 °C) | TCC | [1] |

| Appearance | Colorless liquid | - | - | [3] |

| Odor | Fruity, green, herbaceous | - | - | [1][3] |

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring the key physical constants of n-butyl heptanoate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for its determination is distillation.

Methodology: Simple Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Sample Preparation: A sample of n-butyl heptanoate (approximately one-third of the flask's volume) and a few boiling chips are added to the round-bottom flask to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.

-

Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

-

Condensation and Collection: The vapor then passes into the condenser, where it cools and liquefies, and the resulting distillate is collected in the receiving flask.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid like n-butyl heptanoate, a pycnometer or a graduated cylinder and balance can be used for an accurate measurement.

Methodology: Using a Graduated Cylinder and Balance

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

Volume of Sample: A known volume of n-butyl heptanoate is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Cylinder and Sample: The total mass of the graduated cylinder containing the n-butyl heptanoate is measured.

-

Calculation: The mass of the n-butyl heptanoate is determined by subtracting the mass of the empty cylinder from the total mass. The density is then calculated by dividing the mass of the sample by its volume.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used for identification and purity assessment.

Methodology: Using an Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of n-butyl heptanoate are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key physical property. As n-butyl heptanoate is a liquid at room temperature, this protocol describes the determination of its freezing point, which is thermodynamically equivalent to its melting point.

Methodology: Cooling Curve

-

Sample Preparation: A sample of liquid n-butyl heptanoate is placed in a test tube.

-

Cooling: The test tube is immersed in a cooling bath (e.g., an ice-salt mixture).

-

Temperature Monitoring: A thermometer is placed in the sample, and the temperature is recorded at regular intervals as the substance cools and freezes.

-

Data Analysis: A graph of temperature versus time is plotted. The freezing point is the temperature at which the temperature remains constant while the substance is freezing (the plateau on the cooling curve).

Determination of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Test

-

Sample and Solvent: A small, measured amount of n-butyl heptanoate (e.g., 0.1 mL) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL of water or an organic solvent).

-

Mixing: The test tube is agitated to ensure thorough mixing of the two components.

-

Observation: The mixture is observed to determine if the n-butyl heptanoate has dissolved. If a single, clear phase is formed, the substance is considered soluble. If two distinct layers remain or the mixture is cloudy, it is considered insoluble or partially soluble. This process is repeated with various solvents to determine its solubility profile.

Mandatory Visualization

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of n-butyl heptanoate.

Caption: Workflow for Determining Physical Properties of n-Butyl Heptanoate.

References

An In-depth Technical Guide to Butyl Heptanoate (CAS 5454-28-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of butyl heptanoate (B1214049) (CAS 5454-28-4), a fatty acid ester widely utilized in the flavor and fragrance industries.[1][2] This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and essential safety information. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams to facilitate understanding for research and development professionals.

Chemical and Physical Properties

Butyl heptanoate is an ester formed from the reaction of n-butanol and heptanoic acid.[1] It is a colorless to pale yellow liquid at room temperature, characterized by a fruity, herbaceous odor.[1][3] Its molecular structure consists of a butyl group attached to a heptanoate moiety, rendering it soluble in organic solvents with limited solubility in water.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 5454-28-4 | [1] |

| Molecular Formula | C₁₁H₂₂O₂ | [1] |

| Molecular Weight | 186.29 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Butyl enanthate, Butyl heptoate, n-Butyl heptanoate | [1][5] |

| InChI Key | YPQSPODHFDGVAC-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCCC(=O)OCCCC | [4] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Odor | Fruity, green, herbaceous | [3][6] |

| Melting Point | -67.5 °C | [3][5] |

| Boiling Point | 226 °C | [3][6] |

| Density | 0.863 g/mL at 25 °C | [3][7] |

| Vapor Pressure | 0.08 - 0.09 mmHg at 25 °C | [4][5] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [7][8] |

| Refractive Index (n20/D) | 1.421 - 1.4228 | [3][7] |

| Solubility | Soluble in most organic solvents; limited in water | [1][4] |

| LogP | 3.8 - 4.24 | [4][9] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid (heptanoic acid) and an alcohol (n-butanol).[1][7] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and/or the water formed is removed.[7]

Methodology:

-

Reactant Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine heptanoic acid and an excess of n-butanol (e.g., a 1:3 molar ratio).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the mixture.[6][7]

-

Reaction Reflux: Heat the mixture to reflux with continuous stirring. The reaction temperature will be determined by the boiling point of the n-butanol. The reaction is typically refluxed for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6][10]

-

Work-up and Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with a saturated sodium chloride (brine) solution.[4]

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.[4]

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product with high purity.[3]

Caption: Synthesis workflow for this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis and quantification of volatile compounds like this compound.[8][11] The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer, providing both quantitative data and structural information.[12]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent, such as hexane (B92381) or dichloromethane. If analyzing a complex matrix, an extraction and clean-up step may be necessary. An internal standard can be added for accurate quantification.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated injector port of the gas chromatograph, where it is vaporized and introduced into the carrier gas stream (typically helium).[13]

-

Chromatographic Separation: The vaporized sample is carried through a capillary column (e.g., a nonpolar or medium-polarity column like a VF-17ms or equivalent).[13] The separation is achieved based on the differential partitioning of the analytes between the stationary phase of the column and the mobile carrier gas. An oven temperature program is used to elute the compounds; for example, starting at a low temperature (e.g., 55°C), ramping to a higher temperature to elute the analyte, and then increasing further to clean the column.[13]

-

Mass Spectrometry Detection: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using Electron Ionization, EI, at 70 eV).[13] The molecule is fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time characteristic of this compound. The mass spectrum of this peak can be compared to a reference library (e.g., NIST) for confirmation. Quantification can be performed by integrating the peak area and comparing it to a calibration curve.

Caption: Analytical workflow for this compound.

Safety and Handling

This compound is considered a combustible liquid and may cause irritation to the skin, eyes, and respiratory system.[4][7][10] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[10]

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word | Reference(s) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning | [4][10] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 | Warning | [4][10] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 | Warning | [4][10] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P280: Wear protective gloves/eye protection/face protection.[10]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Applications

The primary application of this compound is as a synthetic flavoring agent in the food industry and as a fragrance component in consumer products.[3][6] It is valued for its fruity and green aroma profile, which can impart notes of apple, pear, and tropical fruits to food products like candy, baked goods, and beverages.[3][6] In perfumery, it is used to add a natural fruity layer to fragrances in products such as perfumes, lotions, and air fresheners.[6] Additionally, as an ester, it can serve as a solvent or a reaction intermediate in organic synthesis.[6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[4][5]

References

- 1. This compound | 5454-28-4 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. This compound | C11H22O2 | CID 21596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. cerritos.edu [cerritos.edu]

- 11. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Butyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of butyl heptanoate (B1214049), a significant ester in the fields of chemical synthesis and analytical science. It covers its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on providing actionable data and methodologies for laboratory and development settings.

Chemical Identity and Nomenclature

The compound's formal identification according to the International Union of Pure and Applied Chemistry (IUPAC) is butyl heptanoate .[1][2] It is systematically derived from the esterification of heptanoic acid with butan-1-ol.

A variety of synonyms are used in commercial and academic literature to refer to this compound. These are essential to recognize for comprehensive literature searches and material sourcing.

| Synonym | Reference |

| Butyl heptylate | [1][3][4] |

| Butyl heptoate | [1][3][4] |

| Heptanoic acid, butyl ester | [1][3][4] |

| n-Butyl heptanoate | [1][5] |

| Butyl enanthate | [1][3] |

| FEMA No. 2199 | [1][3] |

| n-Butyl n-heptanoate | [1][5] |

| Heptanoic acid butyl ester | [1] |

Physicochemical Properties

This compound is a colorless liquid at room temperature, characterized by a fruity, herbaceous odor.[3][6] Its physical and chemical properties are critical for its application in various formulations and syntheses.

| Property | Value | Reference |

| Molecular Formula | C11H22O2 | [1][5][6][7][8] |

| Molar Mass | 186.29 g/mol | [1][5][6] |

| Melting Point | -67.5 °C | [6][9] |

| Boiling Point | 226 °C | [6][7] |

| Density | 0.863 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.421 | [6][7] |

| Vapor Pressure | 0.09 mmHg at 25 °C | [4][9] |

| Flash Point | 86.67 °C (188 °F) | [6][9] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, ether, and chloroform.[3][10] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of heptanoic acid and n-butanol.

Caption: General workflow for the synthesis of this compound.

This protocol describes the synthesis of this compound from heptanoic acid and n-butanol using an acid catalyst.

Materials:

-

Heptanoic acid

-

n-Butanol

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Benzene (optional, for azeotropic removal of water)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (if using benzene)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine one molar equivalent of heptanoic acid with an excess (1.5-2 molar equivalents) of n-butanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the mixture. Alternatively, p-toluenesulfonic acid can be used.[6]

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water, which is a byproduct of the esterification. If using benzene, water will be collected azeotropically in the Dean-Stark trap.[6] Continue refluxing until the theoretical amount of water has been collected or until the reaction is deemed complete by other analytical methods (e.g., TLC, GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation under reduced pressure to yield the pure ester.

-

Signaling Pathways and Applications

While this compound itself is not directly involved in biological signaling pathways in the context of drug development, its role as a fragrance and flavor agent is due to its interaction with olfactory and gustatory receptors. In a broader chemical context, its synthesis pathway is a classic example of acid-catalyzed esterification.

Caption: Mechanism of the Fischer esterification for this compound synthesis.

-

Flavor and Fragrance: this compound is widely used as a synthetic flavoring agent in foods such as candy and baked goods, imparting a fruity taste.[6] It is also utilized in perfumes and other scented products.[7]

-

Chemical Synthesis: It serves as a solvent and an intermediate in organic synthesis.[7][10] The ester group can undergo reactions like hydrolysis and transesterification to produce other valuable chemicals.[7][10]

-

Analytical Standards: Due to its stable nature, it is used as a reference standard in various analytical techniques, including chromatography.[1][3]

Safety and Handling

This compound is considered a flammable liquid and may cause irritation to the skin and eyes upon direct contact.[3][4] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place away from ignition sources.[3]

References

- 1. This compound | C11H22O2 | CID 21596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PVD [pvd.vmhost.psu.edu]

- 3. CAS 5454-28-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Heptanoic acid, butyl ester [webbook.nist.gov]

- 6. This compound | 5454-28-4 [chemicalbook.com]

- 7. zhishangchem.com [zhishangchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound, 5454-28-4 [thegoodscentscompany.com]

- 10. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Solubility of Butyl Heptanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyl heptanoate (B1214049), a common ester utilized in the flavor, fragrance, and pharmaceutical industries. Understanding the solubility of this compound in various organic solvents is critical for its application in chemical synthesis, formulation development, and purification processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of butyl heptanoate has been determined in a wide range of organic solvents. The following table summarizes the available quantitative data at 25°C, offering a valuable resource for solvent selection and process optimization.

| Solvent | Solubility (g/L) |

| Acetone | 21350.5 |

| Acetonitrile | 11206.44 |

| Acetic Acid | 7096.23 |

| n-Butanol | 8323.71 |

| sec-Butanol | 8386.57 |

| Isobutanol | 7165.51 |

| n-Butyl Acetate | 9444.56 |

| 2-Butanone | 11999.54 |

| Chloroform | 16924.27 |

| Cyclohexane | 3945.2 |

| Cyclohexanone | 16865.89 |

| Dichloromethane | 16869.88 |

| 1,4-Dioxane | 9168.18 |

| Dimethylformamide (DMF) | 11652.92 |

| Dimethylacetamide (DMAc) | 6261.74 |

| Dimethyl Sulfoxide (DMSO) | 13261.44 |

| Ethanol | 11725.51 |

| Ethyl Acetate | 11596.99 |

| 2-Ethoxyethanol | 4237.65 |

| Ethylene Glycol | 694.83 |

| n-Hexane | 3293.78 |

| Isopropanol | 9797.29 |

| Isopropyl Acetate | 6677.29 |

| Methanol | 12940.3 |

| Methyl Acetate | 7416.91 |

| N-Methyl-2-pyrrolidone (NMP) | 7953.44 |

| n-Octanol | 2173.31 |

| n-Pentanol | 5275.85 |

| n-Propanol | 9159.08 |

| n-Propyl Acetate | 7398.04 |

| Propylene Glycol | 1353.55 |

| Tetrahydrofuran (THF) | 13197.71 |

| Toluene | 4018.96 |

| Water | 0.23 |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[1][2][3][4] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass flasks or vials with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph with a suitable detector (HPLC)

-

Centrifuge (optional)

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass flask. The excess solute should be visually apparent to ensure that saturation is reached.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25°C ± 0.5°C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A minimum of 24 hours is typically recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration is no longer changing.[1]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a sample of the supernatant using a pipette or syringe. To remove any undissolved microparticles, filter the sample through a syringe filter into a clean vial. Alternatively, the sample can be centrifuged at a high speed, and the supernatant can then be carefully collected.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the analytical measurement and the dilution factor, calculate the original concentration of this compound in the saturated solution. This value represents the solubility of this compound in the specific organic solvent at the experimental temperature.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Natural Occurrence of Butyl Heptanoate in Fruits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of butyl heptanoate (B1214049), an important flavor compound, in various fruits. It includes available quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathways. This document is intended to serve as a valuable resource for researchers in the fields of food science, natural product chemistry, and drug development.

Introduction

Butyl heptanoate (C₁₁H₂₂O₂), also known as butyl heptoate, is an ester that contributes to the characteristic fruity and green aromas of many fruits and other natural products. Its pleasant scent profile, often described as having notes of apple, pear, and tropical fruits, makes it a significant compound in the flavor and fragrance industry. Understanding its natural distribution and biosynthesis is crucial for quality control in food production, the development of natural flavorings, and for identifying potential biocompatible molecules for various applications.

Natural Occurrence of this compound in Fruits

The presence and concentration of this compound can vary significantly among different fruit species and even between cultivars of the same species. While it is a known contributor to the aroma of some fruits, comprehensive quantitative data across a wide range of fruits is not extensively available in the scientific literature. The following table summarizes the known occurrences of this compound in select fruits based on available research.

Data Presentation: Quantitative and Qualitative Occurrence of this compound in Fruits

| Fruit Species | Cultivar(s) | Presence of this compound | Concentration Data | Reference(s) |

| Apple (Malus domestica) | 'Ruixuehong', 'Jinonghong', 'Chunmei', 'Huaye', 'Hongchu' | Identified as having high relative content | Relative content reported, no absolute quantification provided. | [1] |

| Other cultivars | Reported in fresh apple | No quantitative data available. | [2] | |

| Strawberry (Fragaria vesca) | Wild strawberry | Identified as a characteristic volatile ("butanoic acid butyl ester") | No quantitative data available in the cited study. | |

| Pear (Pyrus communis) | Various | Not explicitly reported in several major volatile profiling studies. Other esters like butyl acetate (B1210297) and ethyl heptanoate are more commonly quantified. | Not available. | [3] |

| Banana (Musa acuminata) | Various | Not commonly reported as a major volatile component in several studies. Butyl butyrate (B1204436) and other butyl esters are more frequently identified. | Not available. | [4] |

| Pineapple (Ananas comosus) | Various | Not identified as a key aroma compound in major volatile analyses. | Not available. | [5] |

Note: The absence of data for a particular fruit does not definitively mean this compound is absent, but rather that it has not been reported as a significant volatile compound in the cited literature.

Experimental Protocols for the Analysis of this compound in Fruits

The standard and most effective method for the analysis of volatile compounds like this compound in fruit matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive, solvent-free, and allows for the identification and quantification of a wide range of volatile organic compounds.

This protocol provides a generalized methodology based on common practices in fruit volatile analysis.[1]

3.1.1. Sample Preparation:

-

Select fresh, ripe fruits of the desired cultivar.

-

Wash the fruits with deionized water and pat them dry.

-

Homogenize a representative sample of the fruit pulp (e.g., 5-10 g) in a blender. To inhibit enzymatic activity that could alter the volatile profile, this step can be performed with the addition of a saturated NaCl solution or other enzyme inhibitors.

-

Transfer a precise amount of the fruit homogenate (e.g., 5 g) into a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 2 g of NaCl in 5 mL of water) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.

-

Add a known concentration of an internal standard (e.g., 2-octanol (B43104) or ethyl nonanoate) for quantitative analysis.

-

Immediately seal the vial with a PTFE/silicone septum cap.

3.1.2. HS-SPME Procedure:

-

Place the sealed vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with constant agitation.

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

3.1.3. GC-MS Analysis:

-

Injection: Immediately after extraction, desorb the analytes from the SPME fiber in the heated injection port of the GC (e.g., at 250 °C) in splitless mode for a short period (e.g., 2-5 minutes).

-

Gas Chromatography:

-

Column: Use a polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C, hold for 3 min), ramps up to an intermediate temperature (e.g., 150 °C at 5 °C/min), and then to a final temperature (e.g., 220 °C at 10 °C/min, hold for 5 min).[1]

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 450.

-

Ion Source and Transfer Line Temperatures: Typically set at 230 °C and 240 °C, respectively.

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

-

Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with a pure standard of this compound.

-

Biosynthesis of Esters in Fruits

The formation of this compound and other esters in fruits is a complex enzymatic process. The final and key step in the biosynthesis of most volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .

The general reaction is as follows:

Alcohol + Acyl-CoA → Ester + Coenzyme A

The substrates for this reaction, alcohols and acyl-CoAs, are derived from various metabolic pathways, primarily from the metabolism of fatty acids and amino acids.

-

Butanol , the alcohol precursor for this compound, can be synthesized through the reduction of butanal, which is derived from the degradation of fatty acids or certain amino acids.

-

Heptanoyl-CoA , the acyl-CoA precursor, is typically derived from the β-oxidation of longer-chain fatty acids.

The diversity of esters found in fruits is a result of the broad substrate specificity of AAT enzymes, which can utilize a variety of alcohols and acyl-CoAs, and the availability of these precursors, which is dependent on the fruit's genetic makeup and ripening stage.

Mandatory Visualizations

Conclusion

This compound is a naturally occurring ester that contributes to the desirable aroma of certain fruits, notably specific apple cultivars. Its quantitative presence in a wider variety of fruits remains an area for further research. The analysis of this and other volatile compounds is reliably achieved through HS-SPME-GC-MS, a powerful and sensitive analytical technique. The biosynthesis of this compound is intrinsically linked to the fruit's primary metabolism, particularly the pathways of fatty acid and amino acid degradation, with alcohol acyltransferases playing a pivotal role in the final esterification step. This guide provides a foundational understanding for researchers and professionals working with fruit volatiles and natural product chemistry.

References

- 1. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 5454-28-4 [chemicalbook.com]

- 3. Diversity of odor-active compounds from local cultivars and wild accessions of Iwateyamanashi (Pyrus ussuriensis var. aromatica) revealed by Aroma Extract Dilution Analysis (AEDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GC-MS Based Metabolite Profiling to Monitor Ripening-Specific Metabolites in Pineapple (Ananas comosus) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Butyl Heptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for butyl heptanoate (B1214049) (C₁₁H₂₂O₂), a fatty acid ester. The information presented herein is essential for the structural elucidation, identification, and quantification of this compound in various scientific applications, including flavor and fragrance analysis, metabolomics, and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for butyl heptanoate, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| ~4.06 | Triplet (t) | ~6.7 | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~2.28 | Triplet (t) | ~7.5 | 2H | -CO-CH₂ -CH₂- |

| ~1.61 | Quintet | ~7.0 | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.58 | Quintet | ~7.5 | 2H | -CO-CH₂-CH₂ -CH₂- |

| ~1.38 | Sextet | ~7.3 | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~1.29 | Multiplet (m) | - | 4H | -CO-CH₂-CH₂-CH₂ -CH₂ - |

| ~0.92 | Triplet (t) | ~7.4 | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

| ~0.89 | Triplet (t) | ~7.1 | 3H | -CO-(CH₂)₄-CH₂-CH₃ |

Note: The chemical shifts and coupling constants are approximate values and can vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~173.9 | C =O |

| ~64.1 | -O-CH₂ - |

| ~34.4 | -CO-CH₂ - |

| ~31.5 | -CO-CH₂-CH₂-CH₂ - |

| ~30.7 | -O-CH₂-CH₂ - |

| ~28.9 | -CO-CH₂-CH₂ -CH₂- |

| ~25.0 | -CO-(CH₂)₃-CH₂ - |

| ~22.4 | -CO-(CH₂)₄-CH₂ - |

| ~19.2 | -O-CH₂-CH₂-CH₂ - |

| ~13.9 | -CO-(CH₂)₅-CH₃ |

| ~13.7 | -O-(CH₂)₃-CH₃ |

Note: The chemical shifts are approximate values and can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2957 | Strong | C-H stretch (alkane) |

| ~2931 | Strong | C-H stretch (alkane) |

| ~2860 | Medium | C-H stretch (alkane) |

| ~1738 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1178 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Putative Assignment |

| 56 | 99.99 | [C₄H₈]⁺ (McLafferty rearrangement) |

| 43 | 61.24 | [C₃H₇]⁺ |

| 131 | 59.50 | [CH₃(CH₂)₅CO]⁺ |

| 113 | 58.59 | [M - C₄H₉O]⁺ |

| 41 | 55.79 | [C₃H₅]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

FT-IR Spectroscopy (Neat Liquid)[2][7][8][9]

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FT-IR spectrometer are clean.

-

Place a small drop of neat this compound onto the ATR crystal or between the salt plates.

-

Acquire the background spectrum of the empty accessory.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)[7][10][11]

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

GC Conditions :

-

Injector : Split/splitless injector, typically in split mode.

-

Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program : A temperature ramp is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

-

MS Conditions :

-

Ionization : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Ion Trap.

-

Scan Range : A typical mass range would be m/z 40-400.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Thermochemical Properties of Butyl Heptanoate: A Technical Guide

This technical guide provides a comprehensive overview of the available thermochemical data for butyl heptanoate (B1214049). It is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering who require accurate and reliable data for process design, safety analysis, and computational modeling. This document summarizes key thermochemical parameters, outlines the experimental methodologies for their determination, and presents a logical workflow for acquiring such data.

Quantitative Thermochemical Data

The following table summarizes the key thermochemical properties of butyl heptanoate that have been critically evaluated and reported in the literature. These values are essential for understanding the energetic characteristics of this compound.

| Property | Value | Phase | Temperature (K) | Pressure (kPa) | Source |

| Standard Molar Enthalpy of Formation | -647.3 ± 2.5 kJ/mol | Liquid | 298.15 | 101.325 | NIST/TRC[1] |

| -587.8 ± 2.6 kJ/mol | Ideal Gas | 298.15 | 101.325 | NIST/TRC[1] | |

| Standard Molar Enthalpy of Vaporization | 59.5 ± 0.1 kJ/mol | Liquid to Gas | 298.15 | N/A | NIST/TRC[1] |

| Molar Heat Capacity at Constant Pressure | 344.18 J/(mol·K) | Liquid | 298.15 | 101.325 | Estimated[2] |

| 249.2 J/(mol·K) | Ideal Gas | 300 | N/A | NIST/TRC[1] | |

| Boiling Point | 226.2 °C | Liquid | N/A | 101.325 | PubChem[3] |

| Melting Point | -68.4 °C | Solid | N/A | N/A | PubChem[3] |

| Density | 0.863 g/mL | Liquid | 298.15 | N/A | The Good Scents Company[4] |

Note: The heat capacity of the liquid phase is an estimated value based on a group additivity method, as extensive experimental data was not found in the initial search.

Experimental Protocols

Accurate determination of thermochemical data relies on precise calorimetric techniques. Below are detailed methodologies for two key experimental procedures: combustion calorimetry for determining the enthalpy of formation and differential scanning calorimetry for measuring heat capacity.

Determination of the Standard Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of this compound is typically derived from its standard enthalpy of combustion, which is determined experimentally using an isoperibol bomb calorimeter.[5]

Objective: To measure the heat released during the complete combustion of a known mass of this compound under constant volume conditions.

Materials:

-

This compound (high purity, >99.5%)

-

Benzoic acid (certified standard for calibration)

-

High-purity oxygen

-

Distilled water

-

Fuse wire (platinum or similar)

-

Crucible (silica or platinum)

Apparatus:

-

Isoperibol bomb calorimeter system

-

High-precision balance (readable to ±0.01 mg)

-

Temperature sensor with high resolution (e.g., platinum resistance thermometer)

-

Oxygen cylinder with a pressure regulator

Procedure:

-

Calibration of the Calorimeter:

-

A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible.

-

The fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the benzoic acid pellet.

-

A known volume of distilled water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 3 MPa.

-

The bomb is submerged in a known mass of water in the calorimeter's bucket.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded for a set period.

-

The benzoic acid is ignited by passing a current through the fuse wire.

-

The temperature of the water in the bucket is recorded at regular intervals until a stable final temperature is reached.

-

The energy equivalent of the calorimeter (ε_cal) is calculated based on the known enthalpy of combustion of benzoic acid and the measured temperature rise.[6]

-

-

Combustion of this compound:

-

A sample of liquid this compound (approximately 0.5-0.8 g) is accurately weighed into the crucible.

-

The procedure follows the same steps as the calibration (2-8), using the this compound sample instead of benzoic acid.

-

The heat released during the combustion of this compound is calculated from the observed temperature rise and the energy equivalent of the calorimeter.

-

-

Corrections and Data Analysis:

-

Corrections are applied for the heat of ignition of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

-

The standard enthalpy of combustion at constant volume (Δ_c U°) is calculated.

-

This value is then converted to the standard enthalpy of combustion at constant pressure (Δ_c H°) using the relationship Δ_c H° = Δ_c U° + Δn_g RT, where Δn_g is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (Δ_f H°) of this compound is calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Determination of Isobaric Heat Capacity via Differential Scanning Calorimetry (DSC)

The isobaric heat capacity (C_p) of liquid this compound can be determined using a differential scanning calorimeter.[7][8]

Objective: To measure the heat flow required to raise the temperature of a sample of this compound at a constant rate, relative to a reference material.

Materials:

-

This compound (high purity, >99.5%)

-

Reference material with a known heat capacity (e.g., sapphire)

-

Inert purge gas (e.g., nitrogen or argon)

-

Hermetically sealed DSC pans (e.g., aluminum)

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Microbalance (readable to ±0.01 mg)

Procedure:

-

Baseline Measurement:

-

An empty, hermetically sealed DSC pan is placed on the sample side, and another empty, sealed pan is placed on the reference side.

-

The DSC is programmed to scan over the desired temperature range (e.g., from 273 K to 373 K) at a constant heating rate (e.g., 10 K/min) under a constant flow of inert purge gas.

-

This provides the baseline heat flow difference between the sample and reference holders.

-

-

Reference Material (Sapphire) Measurement:

-

A precisely weighed sapphire standard is placed in the sample pan.

-

The same temperature program as the baseline measurement is run.

-

The heat flow required to heat the sapphire is recorded.

-

-

Sample (this compound) Measurement:

-

A precisely weighed sample of this compound is hermetically sealed in a DSC pan.

-

The same temperature program is run.

-

The heat flow required to heat the this compound sample is recorded.

-

-

Calculation of Heat Capacity:

-

The heat capacity of the this compound sample at a given temperature is calculated using the following equation: C_p,sample = ( (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) ) * (m_sapphire / m_sample) * C_p,sapphire where:

-

C_p is the heat capacity

-

DSC is the measured heat flow signal

-

m is the mass[9]

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the standard enthalpy of formation of this compound using bomb calorimetry.

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]

- 2. srd.nist.gov [srd.nist.gov]

- 3. This compound | C11H22O2 | CID 21596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 5454-28-4 [thegoodscentscompany.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. scienceready.com.au [scienceready.com.au]

- 7. mse.ucr.edu [mse.ucr.edu]

- 8. mdpi.com [mdpi.com]

- 9. linseis.com [linseis.com]

Butyl heptanoate molecular weight and formula

An In-depth Technical Guide to Butyl Heptanoate (B1214049)

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical and physical properties of butyl heptanoate.

Core Chemical Information

This compound is a fatty acid ester with the molecular formula C11H22O2.[1][2][3][4][5] It is also known by several synonyms, including butyl heptylate, butyl heptoate, and n-butyl heptanoate.[1][2] The IUPAC name for this compound is this compound.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for various experimental and developmental applications.

| Property | Value | Source |

| Molecular Formula | C11H22O2 | [1][2][3][4][5] |

| Molecular Weight | 186.29 g/mol | [1][4] |

| Density | 0.863 g/mL at 25 °C | [3][4] |

| Boiling Point | 226 °C | [4] |

| Melting Point | -67.5 °C | [4] |

| Flash Point | 86.67 °C | [3] |

| Refractive Index | 1.421 (at 20°C) | [4] |

| Vapor Pressure | 0.090 mmHg at 25 °C | [3] |

Synthesis Protocol: Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of heptanoic acid with butanol in the presence of an acid catalyst.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of heptanoic acid and butanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction Setup: Equip the flask with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation to obtain pure this compound.

Logical Representation of Synthesis

The synthesis of this compound via Fischer esterification can be visualized as a straightforward logical workflow.

Caption: Fischer Esterification of this compound.

References

Discovery and history of butyl heptanoate synthesis

An In-depth Technical Guide on the Discovery and History of Butyl Heptanoate (B1214049) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl heptanoate, an ester with significant applications in the flavor, fragrance, and pharmaceutical industries, has a rich history of chemical synthesis. This technical guide provides a comprehensive overview of the discovery and evolution of methods for synthesizing this compound. We delve into the core methodologies, including the historical Fischer esterification, modern enzymatic catalysis, and transesterification processes. Detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key pathways and workflows are presented to serve as a valuable resource for researchers and professionals in the field.

Introduction

This compound (C₁₁H₂₂O₂) is a fatty acid ester known for its characteristic fruity aroma, often described as reminiscent of apricot or cognac.[1] Its pleasant organoleptic properties have led to its widespread use as a flavoring agent in food and beverages and as a fragrance component in cosmetics and perfumes.[2][3] Beyond these applications, this compound and similar esters are of interest in pharmaceutical sciences as potential prodrugs or formulation excipients.

The synthesis of esters is a fundamental reaction in organic chemistry, and the methods for producing this compound have evolved from classic acid-catalyzed reactions to more sophisticated and sustainable enzymatic approaches. This guide explores the historical context of its synthesis, provides detailed technical protocols for its preparation, and presents comparative data to aid in the selection of the most suitable method for a given application.